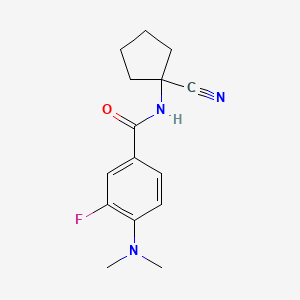
N-(1-Cyanocyclopentyl)-4-(dimethylamino)-3-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Cyanocyclopentyl)-4-(dimethylamino)-3-fluorobenzamide, also known as BMS-986177, is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of drugs known as positive allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that plays a critical role in the regulation of synaptic plasticity and neuronal excitability. In
作用機序
N-(1-Cyanocyclopentyl)-4-(dimethylamino)-3-fluorobenzamide acts as a positive allosteric modulator of mGluR5 by binding to a site on the receptor distinct from the glutamate binding site. This binding leads to an enhancement of receptor activity, resulting in increased glutamate release and enhanced synaptic plasticity. The modulation of mGluR5 activity by N-(1-Cyanocyclopentyl)-4-(dimethylamino)-3-fluorobenzamide has been shown to improve cognitive function and reduce anxiety and depression-like behaviors in preclinical models.
Biochemical and Physiological Effects
N-(1-Cyanocyclopentyl)-4-(dimethylamino)-3-fluorobenzamide has been shown to have a range of biochemical and physiological effects in preclinical models. These effects include an enhancement of mGluR5 activity, increased glutamate release, and enhanced synaptic plasticity. N-(1-Cyanocyclopentyl)-4-(dimethylamino)-3-fluorobenzamide has also been shown to improve cognitive function and reduce anxiety and depression-like behaviors in preclinical models.
実験室実験の利点と制限
One advantage of N-(1-Cyanocyclopentyl)-4-(dimethylamino)-3-fluorobenzamide is its specificity for mGluR5, which allows for the selective modulation of glutamatergic neurotransmission. However, one limitation of this compound is its relatively short half-life, which may limit its therapeutic potential in vivo. Additionally, further studies are needed to determine the long-term safety and efficacy of N-(1-Cyanocyclopentyl)-4-(dimethylamino)-3-fluorobenzamide in humans.
将来の方向性
There are several future directions for the study of N-(1-Cyanocyclopentyl)-4-(dimethylamino)-3-fluorobenzamide. One area of research is the development of more potent and selective positive allosteric modulators of mGluR5. Another direction is the investigation of the therapeutic potential of N-(1-Cyanocyclopentyl)-4-(dimethylamino)-3-fluorobenzamide in various neurological and psychiatric disorders. Additionally, further studies are needed to determine the long-term safety and efficacy of N-(1-Cyanocyclopentyl)-4-(dimethylamino)-3-fluorobenzamide in humans.
合成法
The synthesis of N-(1-Cyanocyclopentyl)-4-(dimethylamino)-3-fluorobenzamide involves a multi-step process that starts with the reaction of 3-fluoro-4-nitrobenzoic acid with 1-cyanocyclopentene in the presence of a palladium catalyst to form the corresponding cyclopentenyl aryl ketone intermediate. This intermediate is then reduced using sodium borohydride to yield the corresponding cyclopentenyl alcohol, which is then converted to the corresponding cyclopentenyl amine using tosyl chloride and sodium azide. The final step involves the reaction of the cyclopentenyl amine with dimethylformamide dimethyl acetal and trifluoroacetic acid to yield N-(1-Cyanocyclopentyl)-4-(dimethylamino)-3-fluorobenzamide.
科学的研究の応用
N-(1-Cyanocyclopentyl)-4-(dimethylamino)-3-fluorobenzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and addiction. This compound has been shown to enhance the activity of mGluR5, which is involved in the regulation of glutamate neurotransmission and synaptic plasticity. By modulating the activity of mGluR5, N-(1-Cyanocyclopentyl)-4-(dimethylamino)-3-fluorobenzamide has the potential to improve cognitive function, reduce anxiety and depression, and attenuate drug-seeking behavior in preclinical models.
特性
IUPAC Name |
N-(1-cyanocyclopentyl)-4-(dimethylamino)-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O/c1-19(2)13-6-5-11(9-12(13)16)14(20)18-15(10-17)7-3-4-8-15/h5-6,9H,3-4,7-8H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWRRYJLCQONII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C(=O)NC2(CCCC2)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclopentyl)-4-(dimethylamino)-3-fluorobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-ethylphenyl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2501961.png)
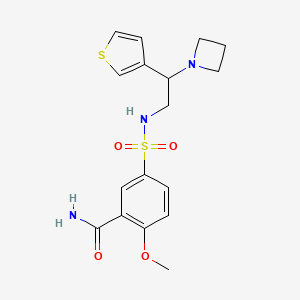


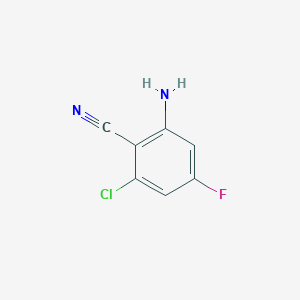


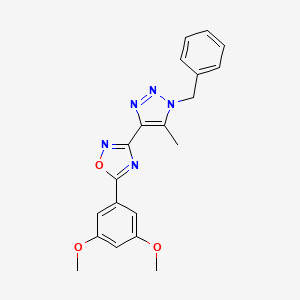
![2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2501976.png)
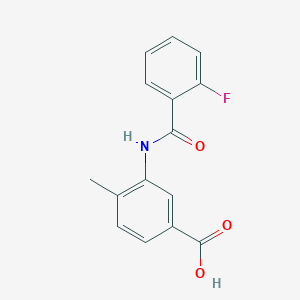
![1-({5-[(4-Methylphenyl)sulfonyl]-2-thienyl}carbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2501979.png)
